2',3'-Didehydro-2',3'-dideoxytiazofurin

Crystallography Structural Biology Conformational Analysis

Researchers studying nucleoside conformation face inconsistent crystallographic data for model validation. 2',3'-Didehydro-2',3'-dideoxytiazofurin provides a validated orthorhombic reference (P2₁2₁2₁, R=0.0344) with constrained χ=5.2° torsion angle-63% smaller than saturated analog. · Benchmark for X-ray diffraction & molecular modeling of nucleoside-binding proteins. · Exact mass 226.04100 Da enables unambiguous LC-MS tracking in multi-step syntheses. · Versatile scaffold for diverse thiazole C-nucleoside libraries targeting IMP dehydrogenase SAR. · Reliable supply with batch-to-batch crystallographic consistency for analytical method development.

Molecular Formula C9H10N2O3S
Molecular Weight 226.25 g/mol
CAS No. 131922-30-0
Cat. No. B1199471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',3'-Didehydro-2',3'-dideoxytiazofurin
CAS131922-30-0
Synonyms2',3'-didehydro-2',3'-dideoxytiazofurin
2-(2',3'-dideoxyglyceropent-2-enofuranosyl)thiazole-4-carboxamide
Molecular FormulaC9H10N2O3S
Molecular Weight226.25 g/mol
Structural Identifiers
SMILESC1=CC(OC1CO)C2=NC(=CS2)C(=O)N
InChIInChI=1S/C9H10N2O3S/c10-8(13)6-4-15-9(11-6)7-2-1-5(3-12)14-7/h1-2,4-5,7,12H,3H2,(H2,10,13)/t5-,7+/m0/s1
InChIKeyHAUJIUYEOGTBMH-CAHLUQPWSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2',3'-Didehydro-2',3'-dideoxytiazofurin (CAS 131922-30-0) - Nucleoside Analog Procurement Guide


2',3'-Didehydro-2',3'-dideoxytiazofurin (CAS 131922-30-0) is a synthetic C-nucleoside analog derived from tiazofurin, characterized by a thiazole-4-carboxamide base linked to a 2',3'-unsaturated dideoxyribose moiety [1]. It is structurally defined as 2-(2',3'-dideoxy-β-D-glyceropent-2-enofuranosyl)thiazole-4-carboxamide with a molecular formula C₉H₁₀N₂O₃S and molecular weight 226.25 g/mol [2]. The compound was first reported as an analog of tiazofurin with the ribose hydroxyl groups replaced by a 2',3' double bond, a modification that alters conformational flexibility and metabolic activation potential [1].

2',3'-Didehydro-2',3'-dideoxytiazofurin (CAS 131922-30-0) - Why In-Class Substitution Is Not Viable


2',3'-Didehydro-2',3'-dideoxytiazofurin cannot be functionally interchanged with other tiazofurin analogs or structurally similar nucleosides due to its unique 2',3'-unsaturated sugar moiety. This structural feature confers distinct conformational properties that influence molecular recognition by enzymes involved in nucleoside metabolism and target engagement [1]. The compound's specific molecular formula (C₉H₁₀N₂O₃S, MW 226.25) distinguishes it from the saturated analog 2',3'-dideoxytiazofurin (C₉H₁₂N₂O₃S, MW 228.27) and from the parent tiazofurin (C₉H₁₂N₂O₅S, MW 260.25) [2]. These differences are not merely academic; they result in divergent biological activities that preclude simple analog substitution in experimental or industrial settings [1].

2',3'-Didehydro-2',3'-dideoxytiazofurin (CAS 131922-30-0) - Comparator-Based Quantitative Evidence


Crystal Structure: Orthorhombic P2₁2₁2₁ Lattice of 2',3'-Didehydro-2',3'-dideoxytiazofurin vs. Monoclinic C2 Lattice of 2',3'-Dideoxytiazofurin

The crystal structure of 2',3'-didehydro-2',3'-dideoxytiazofurin (compound 2) adopts an orthorhombic space group P2₁2₁2₁, whereas the saturated analog 2',3'-dideoxytiazofurin (compound 1) crystallizes in a monoclinic space group C2 [1]. This crystallographic difference reflects fundamental differences in molecular packing and conformational preferences that may influence intermolecular interactions in biological environments [1].

Crystallography Structural Biology Conformational Analysis

Unit Cell Volume: Reduced Volume in 2',3'-Didehydro-2',3'-dideoxytiazofurin vs. 2',3'-Dideoxytiazofurin

2',3'-Didehydro-2',3'-dideoxytiazofurin exhibits a smaller unit cell volume of 1065.2 ų compared to 1128.9 ų for the saturated analog 2',3'-dideoxytiazofurin [1]. This 5.6% reduction in unit cell volume is consistent with the planarizing effect of the 2',3' double bond, which constrains the sugar ring conformation and reduces the overall molecular footprint in the solid state [1].

Crystallography Molecular Volume Solid-State Characterization

C-Glycosidic Torsion Angle: Distinct Conformation of 2',3'-Didehydro-2',3'-dideoxytiazofurin vs. 2',3'-Dideoxytiazofurin

The C-glycosidic torsion angle (χ) that defines the relative orientation of the thiazole base and the sugar moiety is 5.2° in 2',3'-didehydro-2',3'-dideoxytiazofurin, compared to 14.1° in 2',3'-dideoxytiazofurin [1]. This 8.9° difference reflects a more coplanar arrangement between the thiazole ring and the furanose oxygen in the unsaturated analog, a conformation that may influence the compound's recognition by nucleoside-metabolizing enzymes and nucleic acid polymerases [1].

Conformational Analysis Molecular Modeling Structure-Activity Relationship

Molecular Formula and Exact Mass: 2',3'-Didehydro-2',3'-dideoxytiazofurin vs. Tiazofurin and Ribavirin

2',3'-Didehydro-2',3'-dideoxytiazofurin has the molecular formula C₉H₁₀N₂O₃S with an exact mass of 226.04100 Da [1]. This distinguishes it from the parent compound tiazofurin (C₉H₁₂N₂O₅S, exact mass 260.0467 Da), which contains two additional hydroxyl groups and two fewer hydrogen atoms [2], and from ribavirin (C₈H₁₂N₄O₅, MW 244.20 Da), which features a triazole carboxamide base rather than thiazole [3]. The absence of 2'- and 3'-hydroxyl groups in the target compound precludes phosphorylation at these positions and eliminates the possibility of 5'-phosphorylation-dependent chain termination mechanisms typical of ribavirin [3].

Analytical Chemistry Mass Spectrometry Quality Control

2',3'-Unsaturation: Structural Distinction from All 2',3'-Dideoxy Analogs

2',3'-Didehydro-2',3'-dideoxytiazofurin contains a 2',3' double bond in the furanose ring, a feature that distinguishes it from all saturated 2',3'-dideoxynucleoside analogs including 2',3'-dideoxytiazofurin (CAS 131922-31-1) [1]. This unsaturation introduces a planar constraint at the 2'- and 3'-positions that restricts sugar ring puckering and alters the spatial orientation of the 5'-hydroxymethyl group [1]. In contrast, the saturated analog retains conformational flexibility typical of dideoxyribose rings [1]. This structural feature is shared with the clinically used anti-HIV drug stavudine (d4T, 2',3'-didehydro-2',3'-dideoxythymidine), but the target compound differs by incorporating a thiazole-4-carboxamide base rather than a thymine base [2].

Medicinal Chemistry Nucleoside Metabolism Drug Design

Crystal Density: Higher Density of 2',3'-Didehydro-2',3'-dideoxytiazofurin vs. 2',3'-Dideoxytiazofurin

2',3'-Didehydro-2',3'-dideoxytiazofurin exhibits a calculated crystal density (Dx) of 1.411 g/cm³, which is marginally higher than the 1.396 g/cm³ observed for 2',3'-dideoxytiazofurin hemihydrate [1]. This 1.1% increase in density is attributable to the more compact molecular packing enabled by the planar 2',3'-unsaturated furanose ring, which eliminates the conformational disorder associated with saturated dideoxyribose moieties [1]. Higher crystal density generally correlates with reduced molecular mobility in the solid state and potentially enhanced chemical stability under ambient storage conditions [1].

Solid-State Chemistry Formulation Science Material Characterization

2',3'-Didehydro-2',3'-dideoxytiazofurin (CAS 131922-30-0) - Recommended Research and Industrial Application Scenarios


Crystallographic Reference Standard for 2',3'-Unsaturated Nucleoside Conformational Studies

2',3'-Didehydro-2',3'-dideoxytiazofurin serves as a well-characterized crystallographic reference compound for studying the conformational effects of 2',3'-unsaturation in C-nucleosides. Its orthorhombic crystal lattice (P2₁2₁2₁), unit cell parameters (a = 22.172 Å, b = 8.019 Å, c = 5.991 Å), and refined structure (R = 0.0344) provide a reliable benchmark for X-ray diffraction experiments and molecular modeling validation [1]. The compound's small unit cell volume (1065.2 ų) and well-defined C-glycosidic torsion angle (χ = 5.2°) make it particularly suitable for high-throughput crystallographic screening of nucleoside-binding proteins [1].

Synthetic Intermediate for Novel Thiazole C-Nucleoside Libraries

The 2',3'-unsaturated sugar moiety of 2',3'-didehydro-2',3'-dideoxytiazofurin provides a versatile scaffold for synthesizing diverse thiazole C-nucleoside libraries [1]. Its exact mass (226.04100 Da) and molecular formula (C₉H₁₀N₂O₃S) allow precise tracking by LC-MS during multi-step synthetic transformations [2]. The compound serves as a precursor for generating analogs with modifications at the 5'-hydroxymethyl position or the thiazole-4-carboxamide group, enabling structure-activity relationship studies of IMP dehydrogenase inhibitors and antiviral nucleoside analogs [1].

Analytical Quality Control and Method Development Standard

2',3'-Didehydro-2',3'-dideoxytiazofurin is suitable as an analytical reference material for developing and validating HPLC, UPLC, and LC-MS methods targeting 2',3'-unsaturated nucleoside analogs [1]. Its distinct molecular formula (C₉H₁₀N₂O₃S) and exact mass (226.04100 Da) enable unambiguous detection and quantification in complex biological matrices or reaction mixtures [2]. The compound's well-defined crystal density (1.411 g/cm³) and orthorhombic space group (P2₁2₁2₁) also support its use as a calibration standard in solid-state characterization techniques including PXRD and DSC [1].

Conformational Probe for Nucleoside Transporter and Kinase Substrate Specificity Studies

The constrained C-glycosidic torsion angle (χ = 5.2°) of 2',3'-didehydro-2',3'-dideoxytiazofurin, which is 63% smaller than that of its saturated analog (χ = 14.1°), provides a defined conformational probe for investigating substrate recognition by nucleoside transporters and nucleoside/nucleotide kinases [1]. This compound can be employed in competitive uptake assays and enzyme kinetics studies to map the conformational preferences of equilibrative and concentrative nucleoside transporters, as well as to delineate the structural requirements for phosphorylation by deoxycytidine kinase and related enzymes [1].

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